Cas no 175276-68-3 (5-Methyl-2-(trifluoromethyl)furan-3-carboxamide)

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is a fluorinated furan derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group and a carboxamide moiety, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The compound's stability and lipophilicity, attributed to the trifluoromethyl substitution, improve its pharmacokinetic properties. It is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The furan ring system further contributes to its versatility in heterocyclic chemistry. This compound is typically handled under controlled conditions due to its specialized nature.
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide structure
175276-68-3 structure
Product name:5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
CAS No:175276-68-3
MF:C7H6NO2F3
Molecular Weight:193.12324
CID:111944
PubChem ID:2775640

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
    • 3-Furancarboxamide,5-methyl-2-(trifluoromethyl)-
    • 5-Methyl-2-(trifluoromethyl)-3-furamide
    • HMS565C07
    • BUTTPARK 96\50-41
    • DTXSID60379628
    • MFCD00276988
    • AKOS006229011
    • NXCKENOPYUWPSU-UHFFFAOYSA-N
    • CCG-43805
    • CS-0328510
    • PS-6698
    • Maybridge1_008323
    • FT-0620600
    • 5-methyl-2-(triluoromethyl)uran-3-carboxamide
    • 175276-68-3
    • SCHEMBL420546
    • CHEBI:194886
    • SR-01000633694-1
    • 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide97%
    • 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 97%
    • DB-044167
    • MDL: MFCD00276988
    • インチ: InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12)
    • InChIKey: NXCKENOPYUWPSU-UHFFFAOYSA-N
    • SMILES: CC1=CC(C(N)=O)=C(O1)C(F)(F)F

計算された属性

  • 精确分子量: 193.03500
  • 同位素质量: 193.03506292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 56.2Ų

じっけんとくせい

  • ゆうかいてん: 120-123°C
  • PSA: 56.23000
  • LogP: 2.40600

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Security Information

  • 危害声明: Irritant
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38
  • 安全术语:S24/25

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
PC5436-250mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 97%
250mg
£95.00 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-256933A-250 mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide,
175276-68-3
250MG
¥880.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-256933A-250mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide,
175276-68-3
250mg
¥880.00 2023-09-05
Ambeed
A270940-1g
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 95+%
1g
$295.0 2024-04-22
Key Organics Ltd
PS-6698-1mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-6698-5mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-6698-10mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 >90%
10mg
£63.00 2025-02-09
Chemenu
CM369613-1g
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 95%+
1g
$293 2023-03-07
SHENG KE LU SI SHENG WU JI SHU
sc-256933-50 mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide,
175276-68-3
50mg
¥241.00 2023-07-11
Key Organics Ltd
PS-6698-50mg
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
175276-68-3 >90%
50mg
£102.00 2025-02-09

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 関連文献

5-Methyl-2-(trifluoromethyl)furan-3-carboxamideに関する追加情報

Introduction to 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS No. 175276-68-3)

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 175276-68-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amide derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and agrochemical development. The presence of both a methyl group and a trifluoromethyl substituent on the furan ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structural motif of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide consists of a furan ring, which is an oxygen-containing heterocycle, substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. The carboxamide functionality at the 3-position further enhances its reactivity and functionality, enabling diverse chemical transformations. Such structural features are often exploited in drug discovery pipelines to modulate binding affinity, metabolic stability, and pharmacokinetic profiles.

In recent years, there has been growing interest in exploring the pharmacological potential of furan-based derivatives. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution across the molecule, which can be leveraged to optimize interactions with biological targets. Additionally, the amide group provides a site for further derivatization, allowing chemists to fine-tune molecular properties such as solubility, bioavailability, and target specificity.

One of the most compelling aspects of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is its utility as a building block in synthetic chemistry. The compound’s versatility has been demonstrated in several studies where it has been employed to construct more complex scaffolds with enhanced biological activity. For instance, researchers have utilized this intermediate to develop novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic pathways. The trifluoromethyl group, in particular, is known to improve binding interactions by increasing lipophilicity and reducing metabolic degradation.

Recent advancements in computational chemistry have further highlighted the importance of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide in drug design. Molecular modeling studies have shown that this compound can effectively interact with specific amino acid residues in protein targets, suggesting its potential as an allosteric modulator or competitive inhibitor. Such insights have guided experimental efforts toward optimizing lead compounds for therapeutic applications.

The agrochemical sector has also recognized the value of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide as a precursor for developing novel pesticides and herbicides. The structural features of this compound contribute to its ability to disrupt essential biological processes in pests while maintaining selectivity toward crops. This balance is critical for sustainable agricultural practices, where efficacy must be balanced with environmental safety.

In conclusion, 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS No. 175276-68-3) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural attributes, coupled with recent advancements in synthetic and computational methodologies, position it as a key intermediate in the development of next-generation bioactive molecules. Continued research into this compound is likely to yield further insights into its potential as a therapeutic agent or crop protection chemical.

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